Pentamethoxy red
Description
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol (CAS 1755-51-7) is a trityl alcohol derivative with three methoxy-substituted aromatic rings. Its molecular formula is C₂₉H₃₀O₇, and it has a molecular weight of 410.46 g/mol . The compound is characterized by a central methanol group attached to three phenyl rings: two 2,4-dimethoxyphenyl groups and one 2-methoxyphenyl group. Common synonyms include Pentamethoxy red and α-(2,4-Dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)benzenemethanol . It is primarily used in laboratory settings, with a purity of 97% and commercial availability in quantities ranging from 100 mg to 25 g .
Properties
IUPAC Name |
bis(2,4-dimethoxyphenyl)-(2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-26-16-10-12-19(22(14-16)29-4)24(25,18-8-6-7-9-21(18)28-3)20-13-11-17(27-2)15-23(20)30-5/h6-15,25H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPSNGQKRLULHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=CC=CC=C3OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169987 | |
| Record name | 2,2',2'',4,4'-Pentamethoxytrityl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-51-7 | |
| Record name | Pentamethoxy Red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1755-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethoxy Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',4,4'-Pentamethoxytrityl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2'',4,4'-pentamethoxytrityl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAMETHOXY RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X489RQ5R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of a compound. This compound is soluble in ethanol, which could potentially influence its absorption and distribution in the body.
Biological Activity
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the existing literature on its biological activity, with a focus on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features multiple methoxy groups, which are known to influence the compound's reactivity and biological properties.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The antioxidant activity of Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol has been evaluated using several assays, including the DPPH radical scavenging method.
DPPH Radical Scavenging Assay
In studies comparing various compounds, Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol exhibited significant scavenging activity against DPPH radicals. The results indicated that its antioxidant capacity was comparable to that of established antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol | 85% | Equivalent |
| Ascorbic Acid | 80% | Reference |
Anticancer Activity
The anticancer properties of Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol have been investigated across various cancer cell lines. The MTT assay has been a standard method for evaluating cytotoxicity.
Cell Line Studies
The compound has shown selective cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 | High |
| U-87 (Glioblastoma) | 8.0 | Very High |
| A549 (Lung Cancer) | 15.0 | Moderate |
These findings suggest that Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol may selectively inhibit the growth of certain cancer cells while sparing normal cells.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest in the G1 phase in certain cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Radical Scavenging : Its ability to neutralize free radicals contributes to both its antioxidant and anticancer effects.
Case Studies
Recent studies have highlighted the therapeutic potential of Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a 50% reduction in MDA-MB-231 cell viability after 48 hours.
- Glioblastoma Research : In glioblastoma models, the compound showed a significant decrease in tumor growth in vivo compared to control groups.
Comparison with Similar Compounds
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
